Ajugalide D
Overview
Description
Ajugalide D is a neoclerodane diterpene compound isolated from the plant Ajuga taiwanensis . It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.
Mechanism of Action
Target of Action
It is known that ajuga species, from which ajugalide d is derived, have been used in traditional medicine for various conditions such as rheumatic fevers, dysentery, malaria, hypertension, diabetes, and gastrointestinal disorders
Mode of Action
Compounds from the ajuga genus have been reported to display antibacterial, antifungal, antiplasmodial, cytotoxic, antitumor promoting, vasoconstricting, insect molting inhibitory, insect antifeeding, and enzyme-inhibitory activities . The specific interactions of this compound with its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
It is known that ajuga species produce a variety of bioactive metabolites, including phytoecdysteroids, diterpenoids, and iridoids . These compounds can interact with various biochemical pathways, leading to a broad spectrum of biological and pharmacological actions .
Result of Action
It is known that compounds from the ajuga genus can exert a broad spectrum of biological and pharmacological actions, such as cytotoxic, anti-mitotic, antibacterial, cardiotonic, vasorelaxing, antifungal, antifeedant, and insect growth-inhibitions . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.
Action Environment
It is known that ajuga species are mainly distributed throughout the temperate regions of asia, europe, australia, north america, and africa . The growth conditions and environmental factors in these regions could potentially influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Ajugalide D plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit inhibitory effects on certain enzymes, which can influence various metabolic pathways. For instance, this compound interacts with enzymes involved in the biosynthesis of secondary metabolites, potentially altering their activity and leading to changes in the production of these compounds . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . This inhibition can lead to a decrease in the production of certain metabolites and an increase in others, depending on the specific pathway involved. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the synthesis of terpenoids, resulting in altered levels of these compounds in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its biological activity. For instance, binding to transport proteins can facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can sequester it in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Ajugalide D is typically isolated from the herbs of Ajuga taiwanensis . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process includes phytochemical investigation and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Ajugalide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a reference compound for studying neoclerodane diterpenes . In biology, it has shown potential as an antimicrobial and antifungal agent . In medicine, Ajugalide D is being investigated for its anti-inflammatory and anticancer properties . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Comparison with Similar Compounds
Ajugalide D is unique among neoclerodane diterpenes due to its specific chemical structure and biological activities. Similar compounds include ajugalide A, ajugalide B, and ajugalide C, which are also isolated from Ajuga taiwanensis . These compounds share structural similarities but differ in their substituents and biological activities . This compound stands out due to its potent anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14?,15+,16-,17+,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPRXRGZXNSLR-KNRKMXSKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCCC2C(=O)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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